Stigmatellin X

Description

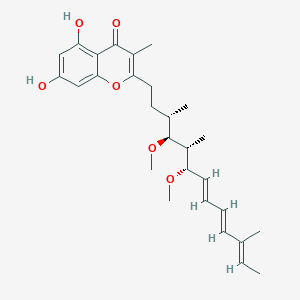

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-5,7-dihydroxy-3-methylchromen-4-one |

InChI |

InChI=1S/C28H38O6/c1-8-17(2)11-9-10-12-23(32-6)20(5)28(33-7)18(3)13-14-24-19(4)27(31)26-22(30)15-21(29)16-25(26)34-24/h8-12,15-16,18,20,23,28-30H,13-14H2,1-7H3/b11-9+,12-10+,17-8+/t18-,20+,23-,28-/m0/s1 |

InChI Key |

BPELVOOPJCBAGM-GEJNJBTGSA-N |

SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC |

Isomeric SMILES |

C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC |

Canonical SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Stigmatellin X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin X, a potent inhibitor of the mitochondrial cytochrome bc1 complex, is a polyketide natural product with significant potential in biochemical research and as a lead compound in drug discovery. This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial producers, biosynthetic pathway, and the experimental methodologies used for its isolation, characterization, and bioactivity assessment. Quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers in the field.

Microbial Origin of this compound

This compound is a secondary metabolite produced by myxobacteria, a group of Gram-negative bacteria known for their complex social behaviors and production of a diverse array of bioactive compounds. The primary producers of this compound and its analogues are strains of Stigmatella aurantiaca and, more recently discovered, Vitiosangium cumulatum.[1] These myxobacteria are typically found in soil and decaying wood environments.

Table 1: Microbial Producers of this compound

| Producing Organism | Strain | Natural Habitat | Key Stigmatellin Derivatives Produced |

| Stigmatella aurantiaca | Sg a15 | Soil, Decaying Wood | Stigmatellin A, B, X, Y |

| Vitiosangium cumulatum | MCy10943T | Soil | This compound, Stigmatellic acid, Iso-methoxy-stigmatellin A, Stigmatellin C |

Biosynthesis of this compound

The biosynthesis of the stigmatellin core structure is governed by a modular type I polyketide synthase (PKS) gene cluster, designated as the 'sti' cluster.[2] In S. aurantiaca, this cluster is composed of several genes encoding multidomain enzymes that catalyze the sequential condensation of acetate and propionate units to form the polyketide backbone. Subsequent modifications, including methylation and cyclization, are carried out by tailoring enzymes also encoded within the 'sti' cluster.

The Stigmatellin Biosynthetic Gene Cluster ('sti')

The 'sti' gene cluster contains genes encoding the core PKS modules as well as enzymes responsible for post-PKS modifications. Key components of this cluster include:

-

PKS Modules (StiA-StiJ): These large, multifunctional enzymes are organized into modules, each responsible for one cycle of polyketide chain elongation. Each module contains domains for acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP), with additional domains for ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) present in specific modules to tailor the reduction state of the growing polyketide chain.

-

O-Methyltransferases (StiD, StiE): These enzymes are responsible for the methylation of hydroxyl groups on the polyketide intermediate.[1]

-

Cytochrome P450 Monooxygenase: An enzyme involved in the post-PKS hydroxylation of the aromatic ring.[2]

-

Cyclization Domain: A unique domain at the C-terminus of the final PKS module (StiJ) that catalyzes the cyclization and release of the polyketide chain to form the characteristic chromone ring of stigmatellin.[2]

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for the Stigmatellin core, highlighting the modular nature of the PKS and the key enzymatic steps.

Caption: Proposed modular arrangement of the Stigmatellin polyketide synthase.

Experimental Protocols

This section details the methodologies for the cultivation of producer organisms, isolation and purification of this compound, and its characterization and bioactivity assessment.

Cultivation of Producer Organisms

Organism: Stigmatella aurantiaca Sg a15 or Vitiosangium cumulatum MCy10943T

Medium: CY/H Liquid Medium is a suitable medium for the production of this compound.

Table 2: Composition of CY/H Liquid Medium

| Component | Concentration (g/L) |

| Solution A | |

| Casitone | 1.5 |

| Yeast Extract | 1.5 |

| Starch | 4.0 |

| Soy Flour (defatted) | 1.0 |

| D-Glucose | 1.0 |

| CaCl₂ x 2H₂O | 1.0 |

| MgSO₄ x 7H₂O | 0.5 |

| HEPES | 11.9 |

| Distilled Water | 1000 mL |

| Solution B | |

| EDTA-iron | 8.0 (in 1 L) |

| Solution C | |

| Vitamin B₁₂ | 0.5 (in 1 L) |

Protocol:

-

Prepare Solution A and adjust the pH to 7.4.

-

Autoclave Solution A and Solution B separately.

-

Filter-sterilize the Vitamin B₁₂ solution (Solution C).

-

Aseptically add 1 mL of Solution B and 1 mL of Solution C per liter of cooled Solution A.[3]

-

Inoculate the medium with a fresh culture of S. aurantiaca or V. cumulatum.

-

For enhanced production and recovery, supplement the culture with 2% (w/v) of sterile Amberlite XAD-16 adsorber resin.

-

Incubate at 30°C with shaking at 180 rpm for 7-10 days.

Isolation and Purification of this compound

Protocol:

-

Extraction:

-

Harvest the culture broth, including the cells and XAD-16 resin, by centrifugation.

-

Extract the cell pellet and resin with acetone.

-

Concentrate the acetone extract under reduced pressure to obtain an aqueous suspension.

-

Perform liquid-liquid extraction of the aqueous suspension with an equal volume of ethyl acetate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness to yield the crude extract.

-

-

Flash Chromatography:

-

Dissolve the crude extract in a minimal volume of methanol.

-

Apply the dissolved extract to a C18 reverse-phase flash chromatography column.

-

Elute with a stepwise gradient of methanol in water.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

-

Semi-preparative HPLC:

-

Pool and concentrate the fractions containing this compound.

-

Further purify the concentrated fractions by semi-preparative reverse-phase HPLC.

-

Column: C18, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV at 254 nm and 330 nm.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Structural Characterization

The structure of this compound is elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₈H₃₈O₆Calculated [M+H]⁺: 471.2741Observed [M+H]⁺: 471.2746 |

| Tandem Mass Spectrometry (MS/MS) | Key Fragment Ions ([M+H]⁺): m/z 453 (loss of H₂O), m/z 439 (loss of CH₃OH), m/z 205 (cleavage of the side chain) |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.51 (s, 1H), 5.95-6.20 (m, 4H), 5.50 (dd, 1H), 3.85 (s, 3H), 3.83 (s, 3H), 3.25 (m, 1H), 2.55 (m, 1H), 2.05 (s, 3H), 1.70 (s, 3H), 1.05 (d, 3H), 0.90 (d, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 182.5, 164.2, 161.8, 158.0, 135.1, 134.5, 130.2, 128.9, 125.4, 115.8, 108.7, 96.4, 91.2, 61.2, 56.4, 40.1, 38.9, 34.2, 20.5, 18.9, 12.4, 9.8 |

Bioactivity Assessment: Cytochrome bc1 Complex Inhibition Assay

The inhibitory activity of this compound on the cytochrome bc1 complex is a key measure of its biological function.

Protocol:

-

Enzyme Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart or yeast) and prepare submitochondrial particles or purify the cytochrome bc1 complex.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

Substrates: Decylubiquinol (DBH₂) as the electron donor and cytochrome c as the electron acceptor.

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c (final concentration 10-50 µM), and the enzyme preparation.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubate for a few minutes.

-

Initiate the reaction by adding DBH₂ (final concentration 5-20 µM).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Table 4: Bioactivity of this compound

| Target | Assay | IC₅₀ Value |

| Bovine mitochondrial cytochrome bc1 complex | Cytochrome c reductase activity | ~0.2 nM |

| Yeast mitochondrial cytochrome bc1 complex | Cytochrome c reductase activity | ~2.4 nM[4] |

Genetic Manipulation of the 'sti' Cluster

Understanding the function of individual genes within the 'sti' cluster is crucial for biosynthetic studies and for engineering the production of novel stigmatellin analogues. Gene inactivation through homologous recombination or transposon mutagenesis are key techniques employed.

Gene Inactivation Workflow

The following diagram outlines a general workflow for gene inactivation in Stigmatella aurantiaca.

Caption: General workflow for targeted gene inactivation in Stigmatella aurantiaca.

Conclusion

This compound, a product of myxobacterial biosynthesis, continues to be a molecule of significant interest due to its potent and specific inhibition of the cytochrome bc1 complex. The elucidation of its origin, biosynthetic pathway, and the development of detailed experimental protocols for its study provide a solid foundation for future research. This guide offers a comprehensive overview of the technical aspects of this compound research, aiming to empower scientists in the fields of natural product chemistry, microbiology, and drug development to further explore the potential of this fascinating molecule.

References

- 1. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]

- 2. Myxobacteria of the Cystobacterineae Suborder Are Producers of New Vitamin K2 Derived Myxoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dsmz.de [dsmz.de]

- 4. Metabolic diversity in myxobacteria: identification of the myxalamid and the stigmatellin biosynthetic gene cluster of Stigmatella aurantiaca Sg a15 and a combined polyketide-(poly)peptide gene cluster from the epothilone producing strain Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]

Stigmatellin X: A Myxobacterial Inhibitor of the Cytochrome bc1 Complex

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin X, a potent natural product synthesized by myxobacteria, represents a compelling subject for research and development in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of this compound, with a focus on its microbial producers, biosynthesis, mechanism of action, and relevant experimental methodologies. Quantitative data on the biological activity of stigmatellins are summarized, and detailed protocols for the cultivation of producing strains, extraction and purification of the compound, and key bioassays are provided. Furthermore, this guide includes visualizations of the biosynthetic pathway, mechanism of action, and an experimental workflow to facilitate a comprehensive understanding of this compound for scientific and drug development applications.

Introduction

Myxobacteria, known for their complex social behaviors and production of a diverse array of secondary metabolites, are a prolific source of novel bioactive compounds.[1][2] Among these natural products, the stigmatellins, a class of chromone antibiotics, have garnered significant attention for their potent inhibitory activity against the cytochrome bc1 complex (also known as complex III) of the mitochondrial and photosynthetic respiratory chains.[1][3] this compound, a prominent member of this family, is distinguished by its unique chemical structure and biological activity. This guide serves as a comprehensive technical resource for professionals engaged in the study and application of this compound.

Myxobacterial Producers of this compound

This compound is primarily produced by specific species of myxobacteria, most notably:

-

Stigmatella aurantiaca : This species, particularly strain Sg a15, was the first identified producer of stigmatellins.[3][4] S. aurantiaca is a Gram-negative, rod-shaped bacterium characterized by its ability to form intricate, tree-like fruiting bodies upon starvation.[5]

-

Vitiosangium cumulatum : Strain MCy10943T of this species has also been identified as a producer of stigmatellins, including novel derivatives.[6][7]

These myxobacteria are typically found in soil and on decaying plant material, where they prey on other microorganisms.[2][5]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a modular type I polyketide synthase (PKS) gene cluster, designated as the sti cluster.[8][9] This intricate enzymatic machinery is responsible for the assembly of the characteristic 5,7-dimethoxy-8-hydroxychromone core and the attached polyketide side chain.

Key features of the this compound biosynthetic pathway include:

-

Modular Type I PKS: The core structure is assembled through the sequential action of multiple PKS modules, each responsible for the addition and modification of a specific building block.

-

Unusual Domain Organization: The sti gene cluster exhibits a unique organization where each module is encoded by a separate gene.[9]

-

Post-PKS Tailoring: Following the assembly of the polyketide chain, a series of tailoring enzymes, including methyltransferases and cytochrome P450 monooxygenases, modify the structure to yield the final this compound molecule.[8]

Mechanism of Action

This compound exerts its potent biological activity by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][9] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c.

The mechanism of inhibition involves the following key steps:

-

Binding to the Qo Site: this compound binds to the ubiquinol oxidation (Qo) site of the cytochrome b subunit within the bc1 complex.[9]

-

Interaction with Rieske Iron-Sulfur Protein: The inhibitor forms a hydrogen bond with a histidine residue of the Rieske iron-sulfur protein (ISP), a key component of the complex.[10]

-

Inhibition of Electron Transfer: This binding event locks the ISP in a fixed position, preventing its movement and thereby blocking the transfer of electrons to cytochrome c1.[8]

-

Disruption of Proton Motive Force: The inhibition of electron flow disrupts the generation of the proton motive force across the inner mitochondrial membrane, ultimately leading to the cessation of ATP synthesis.

Quantitative Data

While specific production yields for this compound are not extensively reported, studies on related stigmatellins provide valuable insights into their biological activity. The following tables summarize the available quantitative data for Stigmatellin A and its derivatives. It is important to note that the activity of this compound may vary, and specific testing is required for accurate determination.

Table 1: Minimum Inhibitory Concentrations (MIC) of Stigmatellin A and Derivatives

| Microorganism | Stigmatellic acid (1) (μg/mL) | iso-methoxy stigmatellin (2) (μg/mL) | Stigmatellin C (3) (μg/mL) | Stigmatellin A (4) (μg/mL) |

| Acinetobacter baumannii DSM 30007 | >128 | 128 | >128 | 128 |

| Pseudomonas aeruginosa PA14 | >128 | >128 | >128 | >128 |

| Escherichia coli DSM 1116 | >128 | >128 | >128 | >128 |

| Staphylococcus aureus Newman | >128 | >128 | >128 | 64 |

| Staphylococcus aureus Mu50 | >128 | >128 | >128 | 64 |

| Mycobacterium smegmatis ATCC 700084 | >128 | >128 | >128 | >128 |

| Pichia anomala DSM 6766 | >128 | >128 | >128 | 8 |

| Candida albicans DSM 1386 | >128 | >128 | >128 | 16 |

| Mucor hiemalis DSM 2656 | >128 | >128 | >128 | 8 |

Data extracted from a study on new stigmatellin derivatives.[11]

Table 2: Half Maximal Inhibitory Concentrations (IC50) of Stigmatellin A and Derivatives against Cancer Cell Lines

| Cell Line | Stigmatellic acid (1) (μg/mL) | iso-methoxy stigmatellin (2) (μg/mL) | Stigmatellin C (3) (μg/mL) | Stigmatellin A (4) (μg/mL) | Doxorubicin (Control) (μg/mL) |

| HCT-116 (human colon carcinoma) | 18 | 16 | 24 | 4.8 | 0.02 |

| KB-3-1 (cervix carcinoma) | 22 | 20 | 28 | 5.2 | 0.01 |

| U2OS (human bone osteosarcoma) | 25 | 22 | 30 | 6.0 | 0.03 |

Data extracted from a study on new stigmatellin derivatives.[11]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to this compound research.

Cultivation of Stigmatella aurantiaca for Stigmatellin Production

This protocol is adapted for the production of stigmatellins from Stigmatella aurantiaca Sg a15.

Media Preparation (CYHv3 Medium):

-

Casitone: 10 g/L

-

Soluble starch: 8 g/L

-

Yeast extract: 1.5 g/L

-

CaCl2 x 2H2O: 1 g/L

-

MgSO4 x 7H2O: 1 g/L

-

HEPES: 50 mM

-

Fe-EDTA: 8 mg/L

-

Adjust pH to 7.2 with 10 N KOH before autoclaving.

Cultivation Procedure:

-

Prepare a seed culture by inoculating 50 mL of CYHv3 medium with a fresh culture of S. aurantiaca Sg a15. Incubate at 30°C with shaking at 160 rpm for 3-4 days.

-

Inoculate a production culture (e.g., 1 L of CYHv3 medium in a 2 L flask) with 5% (v/v) of the seed culture.

-

Add 2% (v/v) of sterile Amberlite® XAD-16 adsorber resin to the production culture to capture the produced secondary metabolites.

-

Incubate the production culture at 30°C with shaking at 160 rpm for 10 days.[6]

-

Harvest the cells and resin by centrifugation at 8000 rpm for 30 minutes at 4°C.

Extraction and Purification of Stigmatellins

This protocol describes a general method for the extraction and purification of stigmatellins from the harvested cell and resin biomass.

Extraction:

-

Extract the harvested cell and resin pellet with acetone.

-

Evaporate the acetone under vacuum.

-

Partition the resulting aqueous residue between methanol and n-hexane.

-

Collect the methanol layer and dry it under vacuum.

-

Partition the dried methanol extract between water and chloroform, followed by ethyl acetate.[6]

Purification:

-

Subject the chloroform and ethyl acetate fractions to flash chromatography on a silica gel column.

-

Elute with a gradient of an appropriate solvent system (e.g., dichloromethane-methanol) to separate the different stigmatellin congeners.

-

Perform further purification of the fractions containing this compound using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a water:acetonitrile gradient is a suitable system.[6]

Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Procedure:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate fungal growth medium (e.g., RPMI-1640).

-

Prepare an inoculum of the test fungus (e.g., Candida albicans) at a standardized concentration (e.g., 0.5-2.5 x 103 cells/mL).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control).

Cytochrome bc1 Complex Inhibition Assay

This assay measures the ability of this compound to inhibit the ubiquinol-cytochrome c reductase activity of the isolated cytochrome bc1 complex.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 200 mM NaCl and 0.01% n-dodecyl β-D-maltoside (DM).

-

Enzyme: Purified cytochrome bc1 complex.

-

Substrate: Reduced coenzyme Q (e.g., ubiquinol-2) and oxidized cytochrome c.

-

Inhibitor: this compound dissolved in a suitable solvent.

Procedure:

-

Dilute the purified cytochrome bc1 complex to a working concentration in the assay buffer.

-

Add varying concentrations of this compound to the enzyme solution and incubate for a defined period (e.g., 15 minutes on ice).

-

Initiate the reaction by adding the substrates (ubiquinol and cytochrome c).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the rate of cytochrome c reduction for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.[8]

Conclusion

This compound, produced by the myxobacteria Stigmatella aurantiaca and Vitiosangium cumulatum, is a potent inhibitor of the cytochrome bc1 complex with significant potential for further research and development. This technical guide has provided a comprehensive overview of the key aspects of this compound, including its microbial origin, biosynthesis, mechanism of action, and relevant experimental protocols. The presented quantitative data and visualizations aim to facilitate a deeper understanding of this fascinating natural product and to support its exploration for applications in medicine and biotechnology. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]

- 3. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]

- 6. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of predominant interfering bacteria in the purification process of myxobacteria | Iranian Journal of Microbiology [ijm.tums.ac.ir]

- 8. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 11. mdpi.com [mdpi.com]

Stigmatellin Analogs: A Technical Guide to Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stigmatellins are a family of natural products produced by myxobacteria, notably from the genera Stigmatella and Vitiosangium.[1][2] These compounds feature a distinctive 5,7-dimethoxy-8-hydroxychromone aromatic core connected to a hydrophobic alkenyl chain.[1][3] Stigmatellins are potent inhibitors of the mitochondrial and photosynthetic respiratory chains, making them valuable tools for biochemical research and potential lead compounds in drug discovery.[1][2] This guide provides a detailed overview of the chemical structures, physicochemical properties, and biological activities of key stigmatellin analogs, with a primary focus on the well-characterized Stigmatellin A and the available data for Stigmatellin X.

Stigmatellin A: The Archetypal Cytochrome bc1 Inhibitor

Stigmatellin A is the most extensively studied member of this class of compounds.[4][5] It is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III) in mitochondria and the analogous cytochrome b6f complex in photosynthetic organisms.[3]

Chemical Structure and Properties of Stigmatellin A

The chemical structure and physicochemical properties of Stigmatellin A are well-documented in scientific literature and chemical databases.

| Property | Value | Source |

| Molecular Formula | C30H42O7 | [3][6][7] |

| Molecular Weight | 514.65 g/mol | [3][6] |

| IUPAC Name | 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one | [3][6] |

| CAS Number | 91682-96-1 | [3][6] |

| Appearance | Not specified in the provided results | |

| Solubility | Soluble in organic solvents like methanol and ethanol; limited solubility in water.[8] | [8] |

| Melting Point | Not precisely defined in the provided results |

Biological Activity of Stigmatellin A

Stigmatellin A's primary biological activity is the potent inhibition of the cytochrome bc1 complex.[3][9] At higher concentrations, it can also inhibit Complex I of the respiratory chain.[3]

| Target | Activity | Effect | Source |

| Cytochrome bc1 complex (Qo site) | Potent Inhibitor | Blocks electron transfer from ubiquinol to cytochrome c1, inhibiting ATP synthesis. | [3][9] |

| Cytochrome b6f complex | Potent Inhibitor | Inhibits photosynthetic electron transport. | [3] |

| Mitochondrial Complex I | Inhibitor (at higher concentrations) | Contributes to the overall inhibition of cellular respiration. | [3] |

This compound: A lesser-known Derivative

This compound is a more recently identified analog, revealed through targeted-gene inactivation studies of the stigmatellin biosynthetic gene cluster.[2][10] While less characterized than Stigmatellin A, some of its properties have been reported.

Chemical Structure and Properties of this compound

Information on this compound is primarily available from chemical suppliers and specialized research articles.

| Property | Value | Source |

| Molecular Formula | C28H38O6 | [8] |

| Molecular Weight | 470.6 g/mol | [8] |

| IUPAC Name | 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-5,7-dihydroxy-3-methylchromen-4-one | [8] |

| CAS Number | Not available in the provided results | |

| Appearance | Not specified in the provided results | |

| Solubility | Generally soluble in organic solvents like methanol and ethanol; limited solubility in water due to its hydrophobic side chains.[8] | [8] |

| Melting Point | Not precisely defined in the literature.[8] | [8] |

Biological Activity of this compound

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Stigmatellin A exerts its inhibitory effect by binding to the Qo site of the cytochrome bc1 complex.[3] This binding has several key consequences:

-

Displacement of Ubiquinol : Stigmatellin A competitively inhibits the binding of the natural substrate, ubiquinol, to the Qo site.

-

Interaction with the Rieske Iron-Sulfur Protein (ISP) : It forms a hydrogen bond with a histidine residue (His-181 in bovine complex) of the Rieske ISP.[3]

-

Increased Redox Potential of ISP : This interaction dramatically raises the midpoint potential of the ISP's [2Fe-2S] cluster from approximately 290 mV to 540 mV.[3][11]

-

Inhibition of ISP Movement : The binding of Stigmatellin A restricts the movement of the cytoplasmic domain of the Rieske protein, which is a critical step in the electron transfer to cytochrome c1.[3]

The overall effect is a blockage of the electron flow through the cytochrome bc1 complex, leading to the cessation of ATP synthesis and ultimately cell death.

Caption: Mechanism of Stigmatellin A inhibition at the Qo site of the cytochrome bc1 complex.

Experimental Protocols

Isolation of Stigmatellins from Myxobacteria

The following is a generalized protocol for the isolation of stigmatellins from myxobacterial cultures, based on methods described in the literature.[2][12]

-

Cultivation : Culture the myxobacterium, such as Stigmatella aurantiaca or Vitiosangium cumulatum, in a suitable liquid medium until sufficient cell mass is achieved.

-

Extraction : Separate the cell mass from the culture broth by centrifugation. The bioactive compounds can be extracted from the cell mass using organic solvents. A common method is liquid-liquid extraction with solvents like chloroform and ethyl acetate.[2]

-

Fractionation : Concentrate the organic extracts and subject them to flash chromatography for initial fractionation.[2]

-

Purification : Further purify the fractions containing stigmatellins using semi-preparative High-Performance Liquid Chromatography (HPLC).[2] A reversed-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Characterization : The purified compounds are then characterized using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and structure.[2]

Caption: Generalized workflow for the isolation and purification of stigmatellins.

Assay for Cytochrome bc1 Complex Inhibition

The inhibitory activity of stigmatellins on the cytochrome bc1 complex can be determined by measuring the ubiquinol-cytochrome c reductase activity.[13]

-

Enzyme Preparation : Isolate the cytochrome bc1 complex from a suitable source, such as bovine heart mitochondria or a bacterial membrane fraction.

-

Assay Buffer : Prepare an appropriate assay buffer, for example, 50 mM Tris-Cl, pH 8, containing 200 mM NaCl and 0.01% dodecyl maltoside (DM).[13]

-

Inhibitor Incubation : Dilute the enzyme to a known concentration in the assay buffer. Add varying concentrations of the stigmatellin analog to the enzyme solution and incubate for a specific period (e.g., 15 minutes on ice).[13]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrates, ubiquinol (or a soluble analog) and cytochrome c.

-

Activity Measurement : Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.

-

Data Analysis : Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Biosynthesis of Stigmatellins

The biosynthesis of stigmatellins is governed by a modular type I polyketide synthase (PKS) gene cluster.[10] This complex enzymatic machinery is responsible for the assembly of the polyketide chain that forms the backbone of the stigmatellin molecule. The process involves a series of condensation and modification reactions, followed by cyclization and aromatization to form the characteristic chromone ring.[10] Post-PKS modifications, such as hydroxylations catalyzed by cytochrome P450 monooxygenases, can lead to the formation of different stigmatellin derivatives, including this compound and Y.[2][10]

Conclusion

The stigmatellins, particularly Stigmatellin A, are well-established as powerful biochemical tools for studying mitochondrial and photosynthetic electron transport. Their specific and potent inhibition of the cytochrome bc1 complex has been instrumental in elucidating the mechanism of this crucial enzyme. While this compound and other derivatives are less studied, they represent a source of chemical diversity that could be exploited for the development of new therapeutic agents, particularly antifungals and antiparasitics. Further research into the structure-activity relationships of the various stigmatellin analogs is warranted to fully explore their potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stigmatellin - Wikipedia [en.wikipedia.org]

- 4. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stigmatellin A | SGD [yeastgenome.org]

- 6. Stigmatellin | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound (EVT-1567399) [evitachem.com]

- 9. mdpi.com [mdpi.com]

- 10. The biosynthesis of the aromatic myxobacterial electron transport inhibitor stigmatellin is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 91682-96-1 | Stigmatellin| |BioChemPartner [biochempartner.com]

- 12. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Stigmatellin X

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stigmatellin X, a polyketide natural product isolated from myxobacteria, is a potent biochemical tool and a member of the stigmatellin family of antibiotics. This document provides a comprehensive overview of its core mechanism of action, focusing on its role as a high-affinity inhibitor of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. We will delve into the specific molecular interactions at its binding site, the resultant biochemical consequences, and the experimental methodologies used to elucidate these functions. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams.

Core Mechanism of Action

This compound exerts its primary biological effect by potently inhibiting cellular respiration. This is achieved through its function as a competitive inhibitor at the quinol oxidation (Qo), or Qp, site of the cytochrome bc1 complex.[1][2] The cytochrome bc1 complex is a critical enzymatic component of the mitochondrial respiratory chain, responsible for transferring electrons from ubiquinol to cytochrome c.

By binding to the Qp site, this compound physically obstructs the binding of the natural substrate, ubiquinol. This blockage effectively halts the transfer of electrons to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1, thereby disrupting the proton-motive Q-cycle and halting the respiratory process.[1][3] While its primary target is the mitochondrial bc1 complex, stigmatellin is also a known inhibitor of the analogous cytochrome b6f complex in photosynthetic systems.[2] At concentrations significantly higher than those required for bc1 inhibition, it may also act as a "Class B" inhibitor of Complex I.[2]

Molecular Interaction at the Qp Binding Site

Crystal structure analyses of the stigmatellin-bound bc1 complex have provided a detailed view of its binding mode. This compound, like its well-studied analogue Stigmatellin A, docks in the distal portion of the Qp site, a pocket formed by cytochrome b and the Rieske ISP.[2][4]

The stability of this interaction is maintained by specific hydrogen bonds:

-

The carbonyl oxygen (O4) of the stigmatellin chromone ring accepts a hydrogen bond from the Nδ1 atom of a histidine residue (e.g., His161 in yeast, His-181 in bovine mitochondria) which is a crucial ligand for the [2Fe2S] cluster of the Rieske ISP.[2][4]

-

The phenolic hydroxyl group (O8) on the chromone ring donates a hydrogen bond to the carboxylate side chain of a glutamic acid residue (e.g., Glu271) in cytochrome b.[4]

This dual-point attachment is critical. The interaction with the Rieske ISP's histidine residue has a profound conformational consequence: it locks the mobile, extrinsic head of the ISP.[5] This prevents the protein from undertaking the necessary movement to shuttle electrons from the Qp site to its acceptor, cytochrome c1, thus providing a structural basis for its inhibitory action.[2][5]

Biochemical and Biophysical Consequences

The binding of this compound induces several measurable biochemical and biophysical changes in the cytochrome bc1 complex.

Alteration of ISP Redox Potential

A key consequence of this compound binding is a dramatic shift in the electrochemical properties of the Rieske ISP. The midpoint potential (Em) of the [2Fe2S] cluster is significantly increased, from approximately +290 mV to +540 mV.[2][3] This makes the ISP a much stronger oxidant.[3][6]

Substrate-Independent ISP Reduction and Radical Formation

Remarkably, the addition of stigmatellin to the fully oxidized bc1 complex, in the absence of its ubiquinol substrate, leads to the reduction of the ISP.[3][6] This reduction is proportional to the concentration of stigmatellin added. Concurrently, an organic free radical signal (g = 2.005) is detected via EPR spectroscopy. The prevailing hypothesis is that the super-oxidizing, stigmatellin-bound ISP extracts an electron from a nearby organic moiety, likely an amino acid residue, resulting in the observed ISP reduction and radical generation.[3][6]

Half-of-the-Sites Activity and Anti-Cooperative Binding

The cytochrome bc1 complex functions as a dimer. Stigmatellin exhibits "half-of-the-sites" reactivity, meaning that the binding of one inhibitor molecule to one Qp site in the dimer is sufficient to abolish the activity of the entire complex.[3] Kinetic studies of inhibitor binding to the Paracoccus denitrificans bc1 complex revealed that stigmatellin binds with biphasic kinetics. This suggests an anti-cooperative mechanism: the binding of the first stigmatellin molecule to one monomer induces a conformational change that is transmitted to the second monomer, making its Qp site less accessible to a second inhibitor molecule.[7]

Quantitative Data Summary

The biological activity of this compound has been quantified relative to other members of the stigmatellin family.

Table 1: Inhibitory Activity of Stigmatellin Congeners This table compares the 50% inhibitory concentration (IC50) of Stigmatellin A, X, and Y against NADH oxidation in submitochondrial particles from beef heart.

| Compound | IC50 (ng/mL) | IC50 (nM) | Relative Activity vs. Stigmatellin A |

| Stigmatellin A | 7.7 | 15 | 1.00 |

| This compound | 31.0 | 66 | 0.25 |

| Stigmatellin Y | 10.2 | 21 | 0.75 |

| Data sourced from Semantic Scholar.[8] |

Table 2: Effect of Stigmatellin on Rieske ISP Midpoint Potential This table shows the change in the midpoint potential (Em) of the [2Fe2S] cluster of the Rieske Iron-Sulfur Protein upon binding of stigmatellin.

| State of Rieske ISP | Midpoint Potential (Em) |

| Unbound | +290 mV |

| Stigmatellin-Bound | +540 mV |

| Data sourced from Wikipedia and associated references.[2][3][6] |

Experimental Protocols

The following sections outline the methodologies used to characterize the mechanism of action of this compound.

Isolation and Purification of this compound

Stigmatellins are secondary metabolites produced by myxobacteria such as Vitiosangium cumulatum or Stigmatella aurantiaca.[9]

-

Cultivation: The producing myxobacterial strain is cultured in a suitable nutrient-limited medium (e.g., CYHv3 with XAD-16 adsorber resin) to induce secondary metabolite production.[1]

-

Extraction: The cell mass and resin are harvested and subjected to solvent extraction, typically a liquid-liquid extraction using organic solvents like ethyl acetate and chloroform to separate metabolites from the aqueous phase.[9]

-

Fractionation: The crude organic extract is concentrated and fractionated using flash chromatography over a silica gel column.

-

Purification: Fractions containing the target compound are further purified to homogeneity using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.[9]

-

Characterization: The final pure compound is characterized and its structure confirmed using high-resolution mass spectrometry and multidimensional NMR spectroscopy.[1]

Ubiquinol-Cytochrome c Reductase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of the bc1 complex.

-

Reagents: Purified cytochrome bc1 complex, decylubiquinol (substrate), cytochrome c (electron acceptor), potassium phosphate buffer (pH 7.4), and various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Preparation: A reaction mixture is prepared in a cuvette containing buffer and cytochrome c. The bc1 complex is added and the mixture is incubated for a few minutes.

-

Inhibition: A specific concentration of this compound (or solvent control) is added to the cuvette and incubated to allow for binding to the enzyme.

-

Initiation: The reaction is initiated by the addition of the substrate, decylubiquinol.

-

Measurement: The activity is monitored by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of this absorbance change is proportional to the enzyme's activity.

-

Analysis: Rates are calculated for each inhibitor concentration and plotted to determine the IC50 value.

EPR Spectroscopy for ISP State Analysis

This method is used to observe the redox state of the [2Fe2S] cluster and detect radical formation.

-

Sample Preparation: The purified bc1 complex is brought to a fully oxidized state, often by the addition of a chemical oxidant like potassium ferricyanide or by catalytic amounts of cytochrome c and cytochrome c oxidase.[3]

-

Inhibitor Addition: A stoichiometric amount of this compound is added to the oxidized enzyme solution at room temperature.

-

Sample Freezing: The mixture is rapidly frozen in liquid nitrogen to trap the components in their current state.

-

EPR Measurement: The frozen sample is placed in an EPR spectrometer. Spectra are recorded at cryogenic temperatures (e.g., under 20 K for the ISP signal).

-

Data Analysis: The resulting spectrum is analyzed for the characteristic signal of the reduced Rieske [2Fe2S] cluster and for the appearance of any new signals, such as the g = 2.005 organic radical peak induced by stigmatellin binding.[6]

Logical Relationships and Signaling

The sequence of events from this compound binding to the cessation of respiration follows a clear logical pathway.

References

- 1. Buy this compound (EVT-1567399) [evitachem.com]

- 2. Stigmatellin - Wikipedia [en.wikipedia.org]

- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dosequis.colorado.edu [dosequis.colorado.edu]

- 6. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric binding of stigmatellin to the dimeric Paracoccus denitrificans bc1 complex: evidence for anti-cooperative ubiquinol oxidation and communication between center P ubiquinol oxidation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration [mdpi.com]

Stigmatellin X as a Cytochrome bc1 Complex Inhibitor: A Technical Guide

Abstract

The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain in mitochondria and photosynthetic bacteria, playing a central role in cellular respiration and energy production. Its inhibition can have profound physiological effects, making it a key target for drug development and a subject of extensive biochemical research. Stigmatellin X, a potent natural product inhibitor, has been instrumental in elucidating the structure and function of this complex. This guide provides a detailed technical overview of this compound's mechanism of action, its binding site, quantitative inhibition data, and the experimental protocols used for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction to the Cytochrome bc1 Complex and the Q-Cycle

The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial or bacterial membrane. This proton pumping generates the electrochemical gradient that drives ATP synthesis. The catalytic core of this process is the Q-cycle, which involves the oxidation of two ubiquinol molecules at the Qo site and the reduction of one ubiquinone molecule at the Qi site.

This compound: Mechanism of Inhibition

This compound is a highly effective inhibitor of the cytochrome bc1 complex. Its primary mechanism of action is the disruption of the Q-cycle by binding to the Qo site of the complex. This binding event physically obstructs the entry and oxidation of ubiquinol, thereby halting electron flow to cytochrome c and subsequent proton translocation. Specifically, this compound is known to be one of the most potent inhibitors of this complex, effectively shutting down a crucial step in cellular energy production.

The binding of this compound to the Qo site is characterized by a strong interaction with the Rieske iron-sulfur protein (ISP), a key subunit of the cytochrome bc1 complex. This interaction locks the ISP in a fixed position, preventing its movement, which is essential for the transfer of electrons to cytochrome c1.

Molecular Binding and Structure-Activity Relationship

Crystallographic studies have provided detailed insights into the binding pocket of this compound within the Qo site. The inhibitor forms several key interactions with amino acid residues of the cytochrome b subunit and the Rieske ISP. The chromone ring of this compound is a critical feature for its high-affinity binding. This interaction is so specific and potent that this compound has been widely used as a tool to study the function and conformational changes of the Rieske protein.

The following diagram illustrates the inhibitory action of this compound on the Q-cycle within the cytochrome bc1 complex.

Caption: Inhibition of the Q-cycle by this compound at the Qo site.

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value can vary depending on the specific organism and the experimental conditions.

| Inhibitor | Organism/Source | IC50 (nM) | Reference |

| This compound | Bovine heart mitochondria | 0.4 - 1.2 | |

| This compound | Rhodobacter sphaeroides | ~1.0 | |

| This compound | Saccharomyces cerevisiae | 0.8 |

Experimental Protocols

The study of this compound as a cytochrome bc1 complex inhibitor involves several key experimental techniques.

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the complex, which is the rate of cytochrome c reduction.

Principle: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. The assay is performed in the presence and absence of this compound to determine its inhibitory effect.

Detailed Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

Substrate: Decylubiquinol (DBH2) is typically used as the electron donor. Prepare a stock solution in ethanol.

-

Electron Acceptor: Cytochrome c (from bovine heart or horse heart) solution in assay buffer.

-

Inhibitor: this compound stock solution in a suitable solvent (e.g., DMSO or ethanol).

-

Enzyme: Purified or mitochondrial preparations of cytochrome bc1 complex.

-

-

Assay Procedure:

-

In a cuvette, add the assay buffer, cytochrome c, and the enzyme preparation.

-

Add varying concentrations of this compound (or solvent control).

-

Initiate the reaction by adding the substrate (DBH2).

-

Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram outlines the general workflow for this inhibition assay.

Caption: Experimental workflow for determining the IC50 of this compound.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the cytochrome bc1 complex with this compound bound to it.

Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passing through a crystal of the protein-inhibitor complex.

General Protocol:

-

Crystallization: The purified cytochrome bc1 complex is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, precipitant concentration) to find those that promote crystal growth.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are derived.

Downstream Signaling and Physiological Consequences

Inhibition of the cytochrome bc1 complex by this compound has significant downstream effects on cellular metabolism and signaling.

Key Consequences:

-

Disruption of ATP Synthesis: By halting the electron transport chain, this compound prevents the generation of the proton motive force, leading to a rapid decrease in cellular ATP levels.

-

Increased Oxidative Stress: The blockage of electron flow can lead to the production of reactive oxygen species (ROS) as electrons are diverted to molecular oxygen at the Qo site.

-

Induction of Apoptosis: In mammalian cells, a sustained decrease in mitochondrial function and an increase in ROS can trigger the intrinsic pathway of apoptosis.

The logical relationship between this compound binding and its ultimate effect on the cell is depicted below.

Caption: Logical cascade of events following this compound inhibition.

Conclusion

This compound is a powerful and specific inhibitor of the cytochrome bc1 complex, making it an invaluable tool for studying mitochondrial and bacterial respiration. Its well-characterized mechanism of action, high-affinity binding to the Qo site, and the availability of detailed structural information have solidified its role in biochemical and biophysical research. For professionals in drug development, the interactions of this compound with its target provide a template for the design of novel therapeutics targeting the cytochrome bc1 complex, which is a validated target for antifungal and antimalarial agents. Understanding the nuances of its inhibitory action is crucial for leveraging this knowledge in future research and development endeavors.

Stigmatellin X: A Comprehensive Technical Guide to its Inhibition of the Cytochrome bc1 Complex Qo Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin X, a potent natural product inhibitor, serves as a critical tool in the study of cellular respiration and a lead compound in the development of novel therapeutics. This document provides an in-depth technical overview of the molecular mechanisms underpinning the inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III) by this compound. It details the binding interactions, conformational changes, and kinetic consequences of this inhibition. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this compound's activity and presents quantitative data in a clear, comparative format. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a comprehensive understanding of the subject matter.

Introduction to the Cytochrome bc1 Complex and the Qo Site

The cytochrome bc1 complex is a crucial enzyme in the electron transport chain of mitochondria and photosynthetic bacteria. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial or bacterial membrane, thereby generating a proton motive force essential for ATP synthesis.[1][2] The catalytic core of the complex comprises three key subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[3][4]

The complex operates via a sophisticated mechanism known as the Q-cycle, which involves two distinct quinone/quinol binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. The Qo site, located near the positive (P) side of the membrane, is the site of ubiquinol oxidation. This compound is a potent inhibitor that specifically targets this Qo site.[1][4]

Mechanism of this compound Inhibition

This compound exerts its inhibitory effect by binding directly to the Qo site of the cytochrome bc1 complex. This binding event physically obstructs the entry and oxidation of the natural substrate, ubiquinol, thereby halting the electron flow to the Rieske ISP and subsequently to cytochrome c1.[5]

Molecular Interactions and Binding Site

Crystal structures of the cytochrome bc1 complex in the presence of this compound have revealed the precise molecular interactions that underpin its high-affinity binding.[1][5][6] this compound's chromone headgroup inserts into the Qo pocket, where it forms critical hydrogen bonds with two key residues:

-

Histidine-181 (or equivalent) of the Rieske Iron-Sulfur Protein (ISP): This interaction is a hallmark of this compound binding and is crucial for its inhibitory potency.

-

Glutamate-271 (or equivalent) of cytochrome b: This hydrogen bond further stabilizes the inhibitor within the binding pocket.

The hydrophobic alkenyl side chain of this compound extends into a hydrophobic channel within the cytochrome b subunit, contributing significantly to the overall binding affinity.[7]

Conformational Changes and Entrapment of the Rieske ISP

A key aspect of this compound's inhibitory mechanism is its ability to induce a significant conformational change in the Rieske ISP. The ISP is a mobile protein with a flexible head domain that shuttles electrons from the Qo site to cytochrome c1. In the presence of this compound, the ISP head domain becomes locked in a "proximal" or "b-position," in close proximity to cytochrome b.[1] This sequestration prevents the ISP from interacting with cytochrome c1, effectively halting electron transfer.

Alteration of the Rieske ISP Redox Potential

The binding of this compound dramatically alters the electrochemical properties of the Rieske ISP. Specifically, it causes a significant increase in the midpoint potential of the [2Fe-2S] cluster, from approximately +290 mV to +540 mV.[3][5] This shift to a more positive potential makes the reduction of the ISP by ubiquinol thermodynamically unfavorable, further contributing to the inhibition of electron flow.

Quantitative Inhibition Data

The potency of this compound as a Qo site inhibitor has been quantified using various biochemical assays. The following table summarizes key inhibitory parameters from different studies and organisms.

| Parameter | Organism/Complex | Value | Reference(s) |

| IC50 | Saccharomyces cerevisiae (yeast) cytochrome bc1 complex | 2.4 nM | [8] |

| Binding Rate Constant (kon) | Bos taurus (bovine) cytochrome bc1 complex | 1.0 x 10⁵ M⁻¹s⁻¹ | [9] |

| Dissociation Constant (Kd) | Not specified | < 10⁻¹¹ M | Not directly cited in provided results, but mentioned in secondary sources. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the cytochrome bc1 complex.

Cytochrome bc1 Complex Activity Assay

This assay measures the ubiquinol-cytochrome c reductase activity of the cytochrome bc1 complex.

Materials:

-

Purified cytochrome bc1 complex

-

Decylubiquinol (DBH2) solution (e.g., 3 mM in DMSO)

-

Cytochrome c (from equine heart) solution

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% n-dodecyl-β-D-maltoside (DDM)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the desired concentration of cytochrome c in the Assay Buffer. The final volume should be around 0.74 mL.[10]

-

Place the cuvette in the spectrophotometer and start monitoring the absorbance at 550 nm to establish a baseline.

-

Initiate the reaction by adding a small volume (e.g., 5 µL) of the DBH2 solution to the cuvette to achieve a final concentration of approximately 20 µM.[10][11] Mix immediately.

-

Record the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

To determine the inhibitory effect of this compound, pre-incubate the purified cytochrome bc1 complex with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes on ice) before adding it to the reaction mixture.

-

Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The activity is proportional to the initial rate of absorbance change.

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

EPR spectroscopy is used to directly observe the redox state and environment of the [2Fe-2S] cluster of the Rieske ISP.

Materials:

-

Purified cytochrome bc1 complex

-

This compound solution

-

Sodium ascorbate solution (for reduction)

-

Potassium ferricyanide solution (for oxidation)

-

EPR tubes

-

Liquid nitrogen

-

EPR spectrometer (e.g., Bruker EMX) with a cryostat

Procedure:

-

Sample Preparation (Reduced State):

-

Dilute the purified cytochrome bc1 complex to a final concentration of approximately 50 µM in a buffer such as 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% DDM.[3]

-

Add sodium ascorbate to a final concentration of 5 mM and incubate on ice for 20 minutes to fully reduce the [2Fe-2S] cluster.[3]

-

Transfer the sample to an EPR tube and freeze rapidly in liquid nitrogen.

-

-

Sample Preparation (Oxidized State with this compound):

-

To prepare a fully oxidized sample, incubate the cytochrome bc1 complex overnight with catalytic amounts of cytochrome c oxidase and cytochrome c.[3]

-

Add the desired concentration of this compound to the oxidized complex and incubate on ice for 15 minutes.[3]

-

Transfer the sample to an EPR tube and freeze rapidly in liquid nitrogen.

-

-

EPR Data Acquisition:

X-ray Crystallography of the this compound-Bound Cytochrome bc1 Complex

X-ray crystallography provides high-resolution structural information on the binding of this compound to the Qo site.

Materials:

-

Highly purified and concentrated cytochrome bc1 complex

-

This compound solution

-

Crystallization buffer (e.g., 250 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Undecylmaltoside)[6]

-

Precipitant solution (e.g., 0.75–2% polyethylene glycol 4000 in 20 mM Tris-HCl, pH 7.5)[6]

-

Cryoprotectant solution

-

X-ray diffraction equipment

Procedure:

-

Complex Formation:

-

Mix the purified cytochrome bc1 complex with a slight molar excess of this compound (e.g., 1 µM).[6]

-

-

Crystallization:

-

Use a method such as vapor diffusion (hanging or sitting drop) to set up crystallization trials.

-

Mix the protein-inhibitor complex solution with the precipitant solution in appropriate ratios.

-

Incubate the crystallization plates under controlled conditions (e.g., 4°C) and monitor for crystal growth.[6]

-

-

Crystal Harvesting and Cryo-protection:

-

Once crystals have grown to a suitable size, carefully harvest them from the drop.

-

Soak the crystals in a cryoprotectant solution (e.g., the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

-

-

Data Collection and Structure Determination:

-

Flash-cool the cryo-protected crystals in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and subsequent refinement techniques.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Molecular mechanism of this compound inhibition at the Qo site.

Experimental Workflow for Cytochrome bc1 Activity Assay

Caption: Workflow for determining cytochrome bc1 complex activity.

Logical Relationship of this compound Binding and its Consequences

Caption: Logical flow of events following this compound binding.

Conclusion

This compound is an invaluable tool for probing the function of the cytochrome bc1 complex. Its well-characterized mechanism of action, involving high-affinity binding to the Qo site, induction of conformational changes in the Rieske ISP, and subsequent blockage of electron transfer, makes it a model inhibitor. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this potent molecule. A thorough understanding of how this compound inhibits the Qo site not only advances our knowledge of cellular respiration but also provides a framework for the design and development of new therapeutic agents targeting this critical enzyme.

References

- 1. Stigmatellin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2A06: Bovine cytochrome bc1 complex with stigmatellin bound [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Studies on the effect of stigmatellin derivatives on cytochrome b and the Rieske iron-sulfur cluster of cytochrome c reductase from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of the binding rate constants of stigmatellin and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Stigmatellin X on the Mitochondrial Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of Stigmatellin X on the mitochondrial electron transport chain (ETC). It is designed to serve as a detailed resource for professionals in cellular biology, biochemistry, and pharmacology.

Core Mechanism of Action

This compound is a potent inhibitor of the mitochondrial electron transport chain, primarily targeting Complex III , also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[1] Its mechanism is highly specific, focusing on the quinol oxidation (Qo) site of this complex.[2]

The binding of this compound at the Qo site has several critical consequences:

-

Inhibition of Electron Transfer: It physically blocks the binding of the natural substrate, ubiquinol (QH2), to the Qo site.[3] This action halts the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1, effectively disrupting the Q-cycle.[1][4]

-

Interaction with the Rieske Iron-Sulfur Protein (ISP): this compound forms a hydrogen bond with a histidine residue (His-181 in bovine) of the ISP.[2] This interaction is crucial as it "locks" the ISP in a position where it cannot accept electrons from ubiquinol, further ensuring the inhibition of the electron flow.

-

Alteration of Redox Potential: A significant and well-documented effect of this compound binding is the dramatic increase in the midpoint redox potential of the Rieske ISP, shifting it from approximately 290 mV to 540 mV.[1][4][5] This makes the ISP a much stronger oxidizing agent.

-

Induction of ISP Reduction and Radical Formation: The binding of Stigmatellin to the oxidized cytochrome bc1 complex can induce the reduction of the ISP.[1][4] It is proposed that the now highly oxidizing ISP extracts an electron from a nearby organic molecule, possibly an amino acid residue, leading to the formation of an organic free radical.[1][4]

At higher concentrations, Stigmatellin has also been observed to inhibit Complex I (NADH:ubiquinone oxidoreductase).[2]

Quantitative Data Summary

The following tables summarize the key quantitative effects of Stigmatellin on the mitochondrial electron transport chain based on available literature.

Table 1: Effect of Stigmatellin on the Midpoint Redox Potential of the Rieske Iron-Sulfur Protein (ISP)

| Parameter | Value Before Stigmatellin Binding | Value After Stigmatellin Binding | Reference(s) |

| Midpoint Redox Potential of ISP (mV) | 290 | 540 | [1][4][5] |

Table 2: Stoichiometry of Stigmatellin Inhibition

| Parameter | Observation | Reference(s) |

| Inhibitor to Enzyme Ratio for Maximum ISP Reduction | 1:1 (one molecule of Stigmatellin per monomer of the cytochrome bc1 complex) | [1][4] |

| Binding Cooperativity | Exhibits negative cooperativity; binding to one monomer in a dimer decreases the affinity of the second monomer. | [1] |

Experimental Protocols

This section details methodologies for key experiments used to characterize the effects of this compound.

3.1. Measurement of Mitochondrial Oxygen Consumption Rate (OCR) to Determine Complex III Inhibition

This protocol is adapted for use with a Seahorse XF Analyzer to measure the specific inhibition of Complex III in isolated mitochondria or permeabilized cells.

Materials:

-

Seahorse XFe96 or similar microplate-based respirometer

-

Isolated mitochondria or permeabilized cells

-

Mitochondrial Assay Solution (MAS)

-

Substrates and inhibitors:

-

Rotenone (Complex I inhibitor)

-

Succinate (Complex II substrate)

-

Antimycin A (Complex III inhibitor, for positive control)

-

This compound (test compound)

-

Ascorbate and TMPD (Complex IV substrate and electron donor)

-

Azide (Complex IV inhibitor)

-

Procedure:

-

Plate Preparation: Seed an appropriate amount of isolated mitochondria or permeabilized cells onto the Seahorse XF plate.

-

Substrate and Inhibitor Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Load the injection ports of the sensor cartridge with the following compounds:

-

Port A: Rotenone and Succinate (to isolate Complex II-driven respiration)

-

Port B: this compound (at various concentrations) or Antimycin A (as a positive control for Complex III inhibition)

-

Port C: Ascorbate and TMPD (to measure Complex IV activity independently)

-

Port D: Azide (to inhibit Complex IV and determine non-mitochondrial oxygen consumption)

-

-

Assay Execution:

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

The instrument will measure baseline OCR, then sequentially inject the compounds from each port, measuring the OCR after each injection.

-

-

Data Analysis:

-

The injection of rotenone and succinate will stimulate OCR driven by Complex II and III.

-

The subsequent injection of this compound should cause a dose-dependent decrease in OCR, indicating inhibition of Complex III.

-

The magnitude of this decrease can be used to calculate the IC50 value for this compound.

-

The final injections of Ascorbate/TMPD and Azide will confirm that Complex IV is functional and allow for the subtraction of non-mitochondrial respiration.

-

3.2. Electron Paramagnetic Resonance (EPR) Spectroscopy to Monitor the Rieske ISP

EPR spectroscopy is used to observe the redox state and environment of the [2Fe-2S] cluster of the Rieske ISP.

Materials:

-

Purified and isolated cytochrome bc1 complex

-

This compound

-

EPR spectrometer equipped with a cryostat

-

EPR tubes

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of the purified cytochrome bc1 complex in a suitable buffer.

-

For the baseline measurement, the complex should be in its oxidized state.

-

Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

-

-

EPR Spectrum Acquisition:

-

Record the EPR spectrum at a low temperature (e.g., 100 K) to observe the signal from the Rieske ISP. The oxidized [2Fe-2S] cluster is EPR silent, while the reduced form gives a characteristic signal.

-

-

This compound Titration:

-

Thaw the sample and add a specific molar ratio of this compound.

-

Allow the inhibitor to bind, then flash-freeze the sample again.

-

Record the EPR spectrum under the same conditions.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis:

-

The addition of this compound to the oxidized complex will induce the appearance of the characteristic EPR signal of the reduced Rieske ISP.[1]

-

The intensity of this signal will be proportional to the amount of this compound added, up to a 1:1 stoichiometry with the complex.[1][4]

-

Changes in the g-values and line shape of the EPR signal upon Stigmatellin binding can also provide information about the altered environment of the [2Fe-2S] cluster.[5]

-

Mandatory Visualizations

Diagram 1: Inhibition of the Mitochondrial Electron Transport Chain by this compound

References

- 1. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stigmatellin - Wikipedia [en.wikipedia.org]

- 3. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chromone inhibitor stigmatellin--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Stigmatellin X: An In-depth Technical Guide to its Role in Photosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin X, a potent inhibitor of photosynthetic and respiratory electron transport chains, has emerged as an invaluable tool for dissecting the intricate mechanisms of energy conversion in biological systems.[1][2][3] Isolated from the myxobacterium Stigmatella aurantiaca, this chromone derivative specifically targets the quinol oxidation (Qo) site of the cytochrome b6f complex in photosynthetic organisms and the analogous cytochrome bc1 complex in mitochondria.[1][2][4] Its high affinity and specific mode of action have made it an indispensable molecular probe for studying electron transfer pathways, the architecture of cytochrome complexes, and the mechanics of the Q-cycle. This technical guide provides a comprehensive overview of the role of this compound in photosynthesis research, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome b6f complex, a critical juncture in the photosynthetic electron transport chain responsible for oxidizing plastoquinol and transferring electrons to downstream acceptors.[5][6] This binding has several key consequences:

-

Inhibition of Plastoquinol Oxidation: this compound competitively inhibits the binding of plastoquinol to the Qo site, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein (ISP) and cytochrome f.[6]

-

Interaction with the Rieske Iron-Sulfur Protein: The inhibitor forms a hydrogen bond with a histidine residue that ligands the [2Fe-2S] cluster of the Rieske ISP.[4] This interaction dramatically raises the midpoint redox potential of the ISP from approximately +290 mV to +540 mV.

-

Restriction of ISP Movement: By binding to the Qo site, this compound locks the soluble domain of the Rieske ISP in a fixed position, preventing its movement between the Qo site and cytochrome f, a crucial step for electron transfer.

A derivative, tridecyl-stigmatellin (TDS), has been instrumental in structural studies. Interestingly, crystallographic analyses have revealed a second, unexpected binding site for TDS on the n-side of the cytochrome b6f complex, where it acts as a ligand to heme cn. This finding suggests a potential pathway for plastoquinone and plastoquinol movement across the complex.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interaction of this compound and its derivatives with cytochrome complexes.

| Parameter | Value | Organism/Complex | Reference |

| Dissociation Constant (Kd) | < 10-11 M | Cytochrome bc1 Complex (Qp site) | [4] |

| Binding Rate Constant (kon) | 1.0 x 105 M-1 s-1 | Bovine Cytochrome bc1 Complex (pH 7.5) | |

| Stoichiometry of Inhibition | 0.5 mol inhibitor / mol complex monomer | Cytochrome bc1 Complex | |

| Midpoint Potential Shift (Rieske ISP) | +290 mV to +540 mV | Cytochrome bc1 Complex |

Further research is needed to populate this table with more specific IC50 and Ki values for the cytochrome b6f complex from various photosynthetic organisms.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in photosynthesis research.

Spectrophotometric Assay for Measuring Plastoquinol-Plastocyanin Oxidoreductase Activity and IC50 Determination